An In-Depth Technical Guide to N-Isopropylpentedrone: Chemical Structure, Properties, and Pharmacological Profile
An In-Depth Technical Guide to N-Isopropylpentedrone: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropylpentedrone is a synthetic stimulant compound belonging to the substituted cathinone (B1664624) class. Structurally, it is an analog of pentedrone, characterized by an isopropyl group attached to the nitrogen atom. Like other cathinones, N-Isopropylpentedrone is presumed to exert its psychoactive effects through interaction with monoamine transporters in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known pharmacological characteristics of N-Isopropylpentedrone and its hydrochloride salt, intended for an audience of researchers and professionals in drug development. Due to its emergence as a novel psychoactive substance (NPS), comprehensive pharmacological and toxicological data remain limited, with much of the current understanding extrapolated from structurally related compounds.
Chemical Identity and Physicochemical Properties
N-Isopropylpentedrone, also known as 1-phenyl-2-(propan-2-ylamino)pentan-1-one, is a chiral compound that exists as a racemic mixture.[1][2] It is most commonly available as a hydrochloride salt to enhance its stability and solubility in polar solvents.[3][4]
Table 1: Chemical Identifiers and Properties of N-Isopropylpentedrone and its Hydrochloride Salt
| Identifier | N-Isopropylpentedrone (Free Base) | N-Isopropylpentedrone Hydrochloride |
| IUPAC Name | 1-phenyl-2-(propan-2-ylamino)pentan-1-one[5] | 1-phenyl-2-(propan-2-ylamino)pentan-1-one;hydrochloride[3] |
| Synonyms | α-Isopropylaminovalerophenone, NIPP, IPAVP[6] | 2-[(1-methylethyl)amino]-1-phenyl-1-pentanone, monohydrochloride[3] |
| CAS Number | 18296-65-6[5] | 18268-14-9[3] |
| Molecular Formula | C₁₄H₂₁NO[5] | C₁₄H₂₂ClNO[3] |
| Molecular Weight | 219.32 g/mol [5] | 255.79 g/mol [3] |
| Appearance | - | Solid[6] |
| Melting Point | Not reported | Not reported |
| Boiling Point | Not reported | Not reported |
Table 2: Solubility of N-Isopropylpentedrone Hydrochloride
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | ~16 mg/mL[6] |
| Ethanol | ~14 mg/mL[6] |
| Phosphate-buffered saline (PBS) pH 7.2 | ~10 mg/mL[6] |
The hydrochloride salt of N-Isopropylpentedrone demonstrates enhanced water solubility compared to its free base form.[3] This is a common characteristic of amine hydrochlorides and is attributed to the ionic nature of the salt.[3]
Synthesis and Chemical Reactions
Representative Synthesis Methodology
A plausible synthetic route involves the following key steps:
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α-Bromination of a Precursor Ketone: The synthesis would likely begin with an appropriate precursor ketone, such as 1-phenyl-1-pentanone. This starting material would undergo α-bromination to introduce a bromine atom at the carbon adjacent to the carbonyl group.
-
Reductive Amination: The resulting α-bromo ketone would then be reacted with isopropylamine. This is followed by a reduction step, typically using a reducing agent like sodium borohydride, to form the secondary amine, N-Isopropylpentedrone.[4]
-
Hydrochloride Salt Formation: The final step involves the conversion of the N-Isopropylpentedrone free base to its hydrochloride salt. This is achieved by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether) with hydrochloric acid, leading to the precipitation of N-Isopropylpentedrone hydrochloride.[4] The resulting solid can be purified by recrystallization.[4]
Chemical Reactivity
Limited information is available regarding the specific chemical reactions of N-Isopropylpentedrone. However, based on its structure, it is expected to undergo reactions typical of ketones and secondary amines. It is also noted to exhibit thermal instability, particularly at temperatures used in gas chromatography, which can lead to degradation.[3]
Pharmacological Profile
Mechanism of Action
N-Isopropylpentedrone is presumed to act as a monoamine transporter inhibitor, with a pronounced effect on the dopamine (B1211576) transporter (DAT).[4] By blocking the reuptake of dopamine from the synaptic cleft, it increases the extracellular concentration of this neurotransmitter, leading to enhanced dopaminergic signaling.[4] This mechanism is the neurochemical basis for its stimulant effects.[4] It is also expected to inhibit the norepinephrine (B1679862) transporter (NET), with weaker effects on the serotonin (B10506) transporter (SERT).
References
- 1. In vitro metabolism studies on mephedrone and analysis of forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Buy N-Isopropylpentedrone hydrochloride | 18268-14-9 [smolecule.com]
- 4. N-Isopropylpentedrone hydrochloride | 18268-14-9 | Benchchem [benchchem.com]
- 5. N-Isopropylpentedrone | C14H21NO | CID 119057572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
